7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt (CAS 67906-55-2) is a specialized amino-azo intermediate widely utilized in the synthesis of high-performance direct and reactive dyes. Characterized by its rigid 1,5-naphthalenedisulfonic acid core and an activated, methoxy-substituted aniline moiety, this compound serves as a highly soluble, ready-to-diazotize building block. In industrial procurement, it is primarily valued for its exceptional aqueous solubility as a disodium salt, which facilitates high-concentration coupling reactions, and its ability to impart strong bathochromic shifts and superior lightfastness to downstream poly-azo colorants [1].
Substituting this compound with simpler analogs, such as benzenesulfonic acid derivatives or unsubstituted aminophenylazo compounds, fundamentally alters both the processability and the final product quality. The absence of the 1,5-naphthalenedisulfonic acid core drastically reduces the substantivity (fiber affinity) and lightfastness of the resulting dyes. Furthermore, attempting to use the free acid form instead of the disodium salt introduces severe solubility bottlenecks in cold-water diazotization workflows, forcing manufacturers to use higher volumes of water or elevated temperatures, which increases the risk of diazonium degradation and lowers overall batch yields [1].
In industrial dye synthesis, the initial diazotization of the amino-azo intermediate must occur at low temperatures (0–5 °C) to prevent decomposition. The disodium salt form of 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid exhibits an aqueous solubility exceeding 150 g/L at 20 °C, allowing for concentrated reaction mixtures. In contrast, the free acid form is poorly soluble (<20 g/L), requiring excessive dilution or heating that compromises the stability of the subsequent diazonium salt [1].
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | >150 g/L (Disodium salt) |
| Comparator Or Baseline | <20 g/L (Free acid form) |
| Quantified Difference | >7.5-fold increase in solubility |
| Conditions | Aqueous solution, 20 °C, neutral to slightly alkaline pH |
High cold-water solubility enables high-concentration batch processing, reducing wastewater volume and preventing thermal degradation of sensitive diazonium intermediates.
The structural rigidity and electron-withdrawing nature of the 1,5-naphthalenedisulfonic acid core significantly enhance the photostability of derived poly-azo dyes. When compared to dyes synthesized from a simpler 4-amino-3-methoxyphenylazobenzenesulfonic acid intermediate, those utilizing the target compound demonstrate a superior lightfastness rating. Standard Blue Wool Scale testing of the derived direct dyes shows an improvement from a rating of 4-5 (moderate) for the benzene analog to 6-7 (very good to excellent) for the naphthalene-1,5-disulfonic derivative [1].
| Evidence Dimension | Lightfastness (Blue Wool Scale) |
| Target Compound Data | Rating 6-7 (Very good to excellent) |
| Comparator Or Baseline | Rating 4-5 (Moderate, benzenesulfonic analog) |
| Quantified Difference | +2 point improvement on the logarithmic Blue Wool Scale |
| Conditions | ISO 105-B02 standard, Xenon arc fading lamp exposure on cellulosic fibers |
Procuring the naphthalene-based intermediate is critical for formulating high-end textiles and automotive fabrics that require strict UV degradation resistance.
The presence of the electron-donating methoxy group ortho to the azo linkage on the anisidine ring is critical for achieving deep, intense shades (e.g., navy and black). Compared to an unsubstituted 4-aminophenylazo-1,5-naphthalenedisulfonic acid analog, the target compound induces a significant bathochromic shift. Spectrophotometric analysis of the derived bis-azo chromophores reveals a λ_max shift of approximately +25 nm, pushing the absorption deeper into the visible spectrum and increasing the molar extinction coefficient [1].
| Evidence Dimension | Absorption maximum (λ_max) shift |
| Target Compound Data | +25 nm bathochromic shift (Methoxy-substituted) |
| Comparator Or Baseline | Baseline λ_max (Unsubstituted analog) |
| Quantified Difference | 25 nm longer wavelength absorption |
| Conditions | UV-Vis spectroscopy of derived bis-azo dyes in aqueous solution |
The methoxy-induced bathochromic shift allows formulators to achieve deep black and navy shades efficiently, reducing the need for costly secondary shading dyes.
The methoxy group not only affects color but also activates the adjacent amino group for subsequent diazotization. In standardized cold-coupling processes (0–5 °C), the target compound achieves >98% diazotization completion within 30 minutes. In contrast, less activated analogs (such as those with electron-withdrawing groups or lacking the methoxy donor) require upwards of 60 to 90 minutes, increasing cycle times and the probability of side reactions such as phenol formation [1].
| Evidence Dimension | Diazotization completion time |
| Target Compound Data | <30 minutes |
| Comparator Or Baseline | 60–90 minutes (Deactivated or unsubstituted analogs) |
| Quantified Difference | 50–66% reduction in reaction time |
| Conditions | 0–5 °C, standard sodium nitrite/HCl diazotization protocol |
Faster reaction kinetics at low temperatures directly translate to higher throughput per shift and improved final dye purity by minimizing precursor degradation.
The compound is the optimal intermediate for producing premium navy and black dyes for cellulosic fibers, where the 1,5-naphthalenedisulfonic core ensures the final product meets strict ISO lightfastness standards (Blue Wool Scale 6-7) [1].
Due to the exceptional cold-water solubility of its disodium salt form (>150 g/L), this intermediate is highly suited for synthesizing ultra-pure, low-salt liquid dyes used in industrial inkjet printing, preventing nozzle clogging during continuous operation [1].
In facilities where reactor cycle time is a bottleneck, the rapid diazotization kinetics (<30 mins) of this methoxy-activated precursor allow for increased daily batch yields compared to slower-reacting, unsubstituted analogs [1].